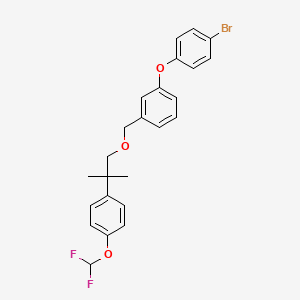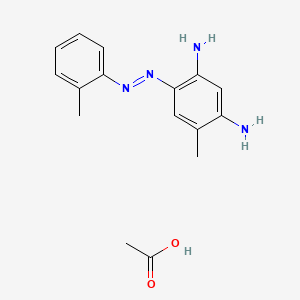
N,N,8-Tributyl-4,4-dimethyl-3,5-dioxa-8-aza-4-siladodecan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,8-Tributyl-4,4-dimethyl-3,5-dioxa-8-aza-4-siladodecan-1-amine: is a complex organosilicon compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,8-Tributyl-4,4-dimethyl-3,5-dioxa-8-aza-4-siladodecan-1-amine typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N,8-Tributyl-4,4-dimethyl-3,5-dioxa-8-aza-4-siladodecan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the reaction pathway and product yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N,N,8-Tributyl-4,4-dimethyl-3,5-dioxa-8-aza-4-siladodecan-1-amine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its chemical stability and versatility.
Mechanism of Action
The mechanism by which N,N,8-Tributyl-4,4-dimethyl-3,5-dioxa-8-aza-4-siladodecan-1-amine exerts its effects involves interactions with molecular targets such as enzymes, receptors, and other biomolecules. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N,8-Tributyl-4,4-bis(trimethylsilyl)-3,5-dioxa-8-aza-4-siladodecan-1-amine
- N,N,8-Tributyl-4,4-dimethyl-3,5-dioxa-8-aza-4-siladodecan-1-amine (9CI)
Uniqueness
Compared to similar compounds, this compound stands out due to its specific structural features, such as the presence of both silicon and nitrogen atoms, which confer unique chemical properties and reactivity. This makes it particularly valuable in specialized applications where these properties are advantageous.
Properties
CAS No. |
17048-31-6 |
|---|---|
Molecular Formula |
C22H50N2O2Si |
Molecular Weight |
402.7 g/mol |
IUPAC Name |
N-butyl-N-[2-[2-(dibutylamino)ethoxy-dimethylsilyl]oxyethyl]butan-1-amine |
InChI |
InChI=1S/C22H50N2O2Si/c1-7-11-15-23(16-12-8-2)19-21-25-27(5,6)26-22-20-24(17-13-9-3)18-14-10-4/h7-22H2,1-6H3 |
InChI Key |
LRPNZVMYEWNZSO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CCO[Si](C)(C)OCCN(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


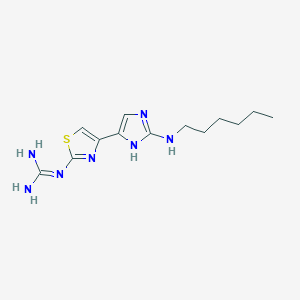

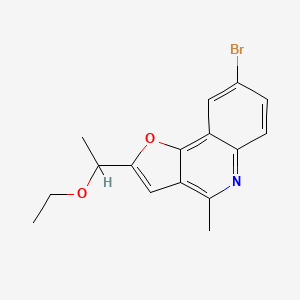
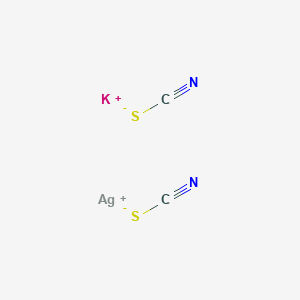
![4-[(2,4-Dinitrophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B12732319.png)
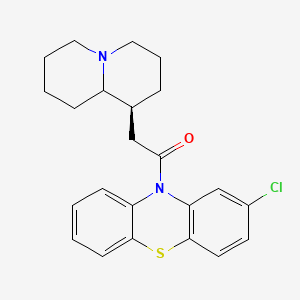
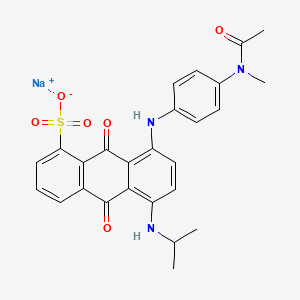
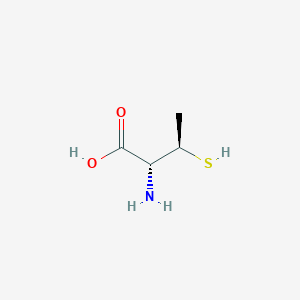
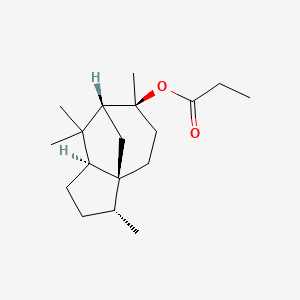
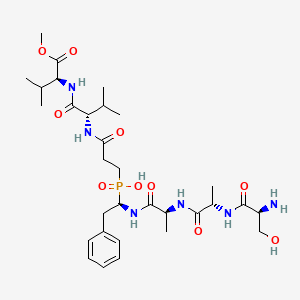
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-hexan-3-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12732350.png)
![[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phosphinic acid](/img/structure/B12732357.png)
